molecular formula C11H9N3O2 B1500164 2-Amino-5-nitro-6-phenylpyridine CAS No. 912772-97-5

2-Amino-5-nitro-6-phenylpyridine

Cat. No.: B1500164
CAS No.: 912772-97-5
M. Wt: 215.21 g/mol
InChI Key: CLKRMIVNRORWRC-UHFFFAOYSA-N
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Description

2-Amino-5-nitro-6-phenylpyridine (CAS: 912772-97-5) is a substituted pyridine derivative featuring an amino group at position 2, a nitro group at position 5, and a phenyl ring at position 5. This compound is of interest in pharmaceutical and materials research due to its electron-deficient aromatic system, which enables diverse reactivity patterns. Synonyms include 5-nitro-6-phenyl-2-pyridinamine and 6-phenyl-5-nitropyridin-2-amine .

Properties

CAS No.

912772-97-5

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

5-nitro-6-phenylpyridin-2-amine

InChI

InChI=1S/C11H9N3O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)

InChI Key

CLKRMIVNRORWRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Substituents
2-Amino-5-nitro-6-phenylpyridine C₁₁H₉N₃O₂ 215.21* 912772-97-5 Not reported Phenyl (C₆H₅), NO₂, NH₂
2-Amino-5-nitro-6-methylpyridine C₆H₇N₃O₂ 153.13 22280-62-2 185–189 Methyl (CH₃), NO₂, NH₂
6-Amino-5-nitro-2-picoline C₆H₇N₃O₂ 153.13 21901-29-1 147–157 Methyl (CH₃), NO₂, NH₂ (positional isomer)
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 140.10 5418-51-9 Not reported Hydroxy (OH), NO₂
5-Amino-2-fluoropyridine C₅H₅FN₂ 112.10 1827-27-6 Not reported Fluoro (F), NH₂

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects on Physicochemical Properties: Melting Points: The methyl-substituted analogs (e.g., 2-Amino-5-nitro-6-methylpyridine) exhibit melting points between 147–189°C, likely due to weaker intermolecular forces compared to the phenyl-substituted compound. The bulky phenyl group in this compound may enhance π-π stacking, though its exact melting point is undocumented . Molecular Weight and Solubility: The phenyl derivative has a significantly higher molecular weight (215.21 g/mol) than methyl analogs (153.13 g/mol), suggesting lower solubility in polar solvents.

Electronic and Reactivity Profiles: Nitro Group Influence: The nitro group at position 5 in all analogs acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Amino Group Reactivity: The amino group at position 2 is a nucleophilic site, enabling coupling reactions. Fluorine substitution in 5-Amino-2-fluoropyridine enhances electronegativity, altering reactivity toward electrophiles .

Safety and Handling: Compounds like 2-Amino-5-nitro-6-methylpyridine and its analogs are classified under UN No. 2811 (toxic solids), requiring careful handling.

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